molecular formula C7H6N4O2Se B562107 5-Methyl-d3-amino-4-nitro-2,1,3-benzoselenadiazole CAS No. 1246815-24-6

5-Methyl-d3-amino-4-nitro-2,1,3-benzoselenadiazole

Cat. No.: B562107
CAS No.: 1246815-24-6
M. Wt: 260.14
InChI Key: OYZURXRHVHICQN-FIBGUPNXSA-N
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Description

5-Methyl-d3-amino-4-nitro-2,1,3-benzoselenadiazole is a stable isotope-labeled compound with the molecular formula C7H3D3N4O2Se and a molecular weight of 260.13 . This compound is used in various research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as DMF, DMSO, ethyl acetate, and methanol . The compound is usually stored at -20°C to maintain its stability .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis likely follows similar routes as those used in laboratory settings, with scaled-up reaction conditions and optimized processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-d3-amino-4-nitro-2,1,3-benzoselenadiazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The methyl-d3 group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted benzoselenadiazoles and other functionalized derivatives.

Scientific Research Applications

5-Methyl-d3-amino-4-nitro-2,1,3-benzoselenadiazole is used in a wide range of scientific research applications, including:

    Chemistry: As a stable isotope-labeled compound, it is used in tracer studies and reaction mechanism investigations.

    Biology: It is utilized in proteomics research to study protein interactions and functions.

    Medicine: The compound’s derivatives are explored for potential therapeutic applications, including antiviral and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-d3-amino-4-nitro-2,1,3-benzoselenadiazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methyl-d3 group serves as a stable isotope label, allowing for detailed studies of the compound’s behavior in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-d3-amino-4-nitro-2,1,3-benzoselenadiazole is unique due to its stable isotope label (deuterium), which allows for precise tracking and analysis in various research applications. This feature distinguishes it from other similar compounds and enhances its utility in scientific studies.

Properties

CAS No.

1246815-24-6

Molecular Formula

C7H6N4O2Se

Molecular Weight

260.14

IUPAC Name

4-nitro-N-(trideuteriomethyl)-2,1,3-benzoselenadiazol-5-amine

InChI

InChI=1S/C7H6N4O2Se/c1-8-5-3-2-4-6(10-14-9-4)7(5)11(12)13/h2-3,8H,1H3/i1D3

InChI Key

OYZURXRHVHICQN-FIBGUPNXSA-N

SMILES

CNC1=C(C2=N[Se]N=C2C=C1)[N+](=O)[O-]

Synonyms

N-Methyl-4-nitro-2,1,3-benzoselenadiazol-5-amine-d3; 

Origin of Product

United States

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